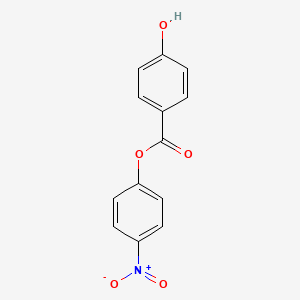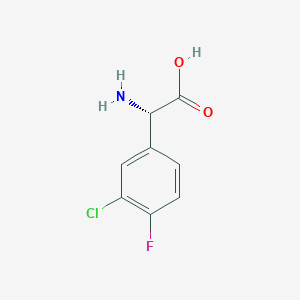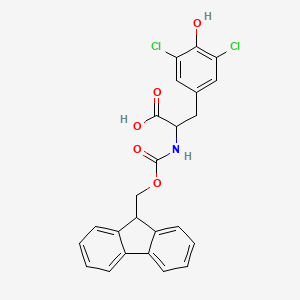
Fmoc-Tyr(3,5-Dichloro)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Tyr(3,5-Dichloro)-OH: is a derivative of tyrosine, an amino acid, where the phenolic ring is substituted with two chlorine atoms at the 3 and 5 positions. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of tyrosine is protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Chlorination: The phenolic ring of the Fmoc-protected tyrosine is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 3 and 5 positions.
Industrial Production Methods: Industrial production of Fmoc-Tyr(3,5-Dichloro)-OH involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Synthesis: The compound is synthesized on a solid support, allowing for easy purification and handling.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic ring can undergo oxidation reactions, forming quinones or other oxidized derivatives.
Reduction: The chlorine atoms can be reduced to hydrogen atoms under specific conditions, although this is less common.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Tyrosine derivatives with hydrogen atoms replacing chlorine atoms.
Substitution Products: Tyrosine derivatives with various functional groups replacing chlorine atoms.
Scientific Research Applications
Chemistry:
- Used in peptide synthesis as a protected amino acid.
- Studied for its reactivity and stability in various chemical reactions.
Biology:
- Incorporated into peptides for studying protein-protein interactions.
- Used in the design of peptide-based inhibitors or activators.
Medicine:
- Investigated for its potential use in drug development.
- Studied for its role in modulating biological pathways.
Industry:
- Used in the production of specialized peptides for research and therapeutic purposes.
- Employed in the synthesis of peptide-based materials.
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with specific enzymes or receptors in biological systems.
- The Fmoc group provides protection during peptide synthesis, ensuring selective reactions at the desired sites.
- The dichloro substitution on the phenolic ring can influence the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Fmoc-Tyr-OH: Lacks the dichloro substitution, making it less reactive in certain chemical reactions.
Boc-Tyr(3,5-Dichloro)-OH: Uses a different protecting group (tert-butyloxycarbonyl) instead of Fmoc.
Fmoc-Tyr(3,5-Dibromo)-OH: Substituted with bromine atoms instead of chlorine, affecting its reactivity and properties.
Uniqueness:
- The dichloro substitution provides unique reactivity and stability compared to other tyrosine derivatives.
- The Fmoc protection allows for selective reactions during peptide synthesis, making it a valuable tool in chemical and biological research.
Properties
Molecular Formula |
C24H19Cl2NO5 |
|---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
3-(3,5-dichloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19Cl2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30) |
InChI Key |
MWKLAKPPKIOFFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Cl)O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12509512.png)
![Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B12509519.png)
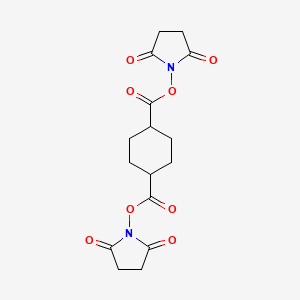
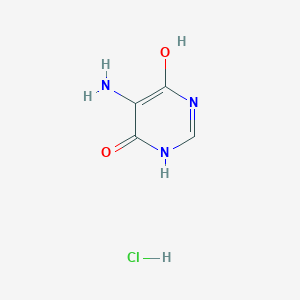

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509544.png)
![(2-{[2,3-Bis(octadeca-9,12-dienoyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12509548.png)
![tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate](/img/structure/B12509556.png)
![2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid](/img/structure/B12509560.png)
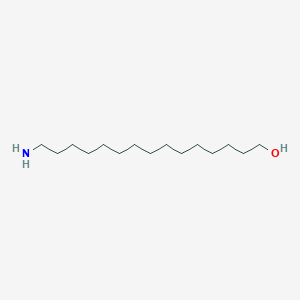
![2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B12509576.png)

